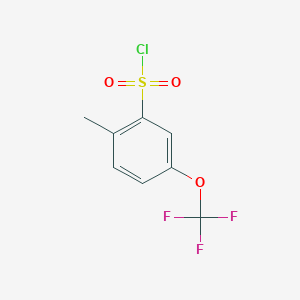

2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride

Vue d'ensemble

Description

2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O3S. It is a crystalline, colorless, and odorless solid that is widely used in various fields of research and industry . This compound is known for its unique chemical properties, making it valuable in synthetic chemistry and various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride typically involves the reaction of 2-methyl-5-(trifluoromethoxy)benzenesulfonyl fluoride with thionyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity . The general reaction scheme is as follows:

2-Methyl-5-(trifluoromethoxy)benzenesulfonyl fluoride+Thionyl chloride→2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize efficiency and minimize waste. The use of advanced reactors and purification techniques ensures the production of high-purity compounds suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters .

Applications De Recherche Scientifique

Chemical Applications

Organic Synthesis

- Reagent in Reactions : This compound is primarily utilized as a reagent in organic synthesis, particularly for the formation of sulfonamide and sulfonate ester derivatives. The sulfonyl chloride group is highly electrophilic, making it an excellent candidate for nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols .

Mechanism of Action

- The mechanism involves nucleophilic attack on the electrophilic sulfur atom in the sulfonyl chloride group, leading to the formation of various products depending on the nucleophile used. For instance:

- With Amines : Forms sulfonamide derivatives.

- With Alcohols : Produces sulfonate esters.

Biological Applications

Modification of Biomolecules

- In biological research, this compound is employed for the modification of proteins and peptides. This modification is crucial for studying biomolecular interactions and functions. For example, it can be used to label amino acids in proteins to track their behavior in biochemical pathways.

Potential Therapeutic Uses

- The compound's derivatives may also have implications in drug development, particularly in creating new sulfonamide-based pharmaceuticals that can target specific biological pathways or diseases.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound serves as an intermediate in the production of specialty chemicals and materials. It is utilized in manufacturing polymers and coatings that require specific chemical properties imparted by sulfonate groups.

Case Studies

- Case Study 1 : A study illustrated the use of this compound in synthesizing a novel class of sulfonamide herbicides. The synthesis involved nucleophilic substitution reactions that yielded high-purity products suitable for agricultural applications.

- Case Study 2 : Another research project highlighted its role in modifying peptides for enhanced stability and activity in therapeutic applications. The modifications allowed for better interaction with target proteins, showcasing its utility in drug design.

Mécanisme D'action

The mechanism of action of 2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Trifluoromethyl)benzenesulfonyl chloride: This compound is similar in structure but lacks the methyl group at the 2-position.

2-(Trifluoromethoxy)benzenesulfonyl chloride: This compound is similar but lacks the methyl group at the 2-position.

Uniqueness

2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride is unique due to the presence of both the trifluoromethoxy and methyl groups, which confer distinct chemical properties. These groups influence the compound’s reactivity and make it suitable for specific applications in organic synthesis and material science .

Activité Biologique

2-Methyl-5-(trifluoromethoxy)benzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article presents a detailed overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound is characterized by the presence of a trifluoromethoxy group, which enhances its reactivity and biological interactions. Its structure allows it to participate in various chemical reactions, particularly in the synthesis of sulfonamide derivatives, which are known for their antibacterial properties.

This compound has been investigated for its interactions with different biological molecules. It plays a crucial role in modulating enzyme activities and can influence various cellular processes through its reactivity with proteins and nucleic acids. The presence of the trifluoromethoxy group contributes to its ability to interact with active sites of enzymes, potentially leading to either inhibition or activation of enzymatic functions.

Cellular Effects

Research indicates that this compound can significantly impact cellular functions. It has been shown to modulate cell signaling pathways and gene expression, particularly affecting pathways like MAPK/ERK, which are critical for cell proliferation and differentiation. The compound may alter gene expression patterns by interacting with transcription factors, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to alterations in their catalytic activities. Additionally, it may influence gene expression by binding to DNA or interacting with transcription factors.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Modulates enzyme activities; potential inhibitor or activator |

| Cell Signaling | Influences MAPK/ERK pathway; affects cell proliferation and differentiation |

| Gene Expression | Alters transcription factor interactions; modifies gene expression related to cell cycle |

| Antibacterial Potential | Exhibits activity against Gram-positive bacteria; MIC values indicate effectiveness |

Case Studies

- Antibacterial Activity : In a study evaluating the antimicrobial properties of sulfonamide derivatives, compounds similar to this compound displayed significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). The minimum inhibitory concentration (MIC) values ranged from 0.39 to 3.12 mg/L, indicating strong antibacterial potential .

- In Vivo Studies : In vivo evaluations have shown that compounds derived from this sulfonyl chloride can be well tolerated in animal models at specific dosages. For instance, certain derivatives were administered at doses ranging from 10 mg/kg to 50 mg/kg without significant toxicity, establishing a foundation for further pharmacodynamic studies .

- Mechanistic Insights : Research employing high-throughput screening methods has identified several hits that interact with specific protein targets involved in oncogenesis. These compounds demonstrated varying degrees of inhibition on target proteins, suggesting that modifications on the sulfonyl moiety can enhance biological activity against cancer-related pathways .

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling 2-methyl-5-(trifluoromethoxy)benzenesulfonyl chloride in laboratory settings?

- Methodological Answer : This compound is highly reactive and corrosive, requiring strict adherence to safety protocols. Key precautions include:

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use local exhaust ventilation to avoid inhalation of vapors or dust .

- Storage : Store in a locked, cool, dry area away from strong oxidizers and heat sources. Containers must be sealed tightly to prevent moisture ingress .

- Spill Management : Neutralize spills with inert absorbents (e.g., sand) and dispose of waste via approved hazardous waste facilities .

- Emergency Response : For skin contact, rinse immediately with water for ≥15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .

Q. How can researchers synthesize this compound?

- Methodological Answer : A common route involves sulfonation of the parent aromatic compound followed by chlorination:

Sulfonation : React 2-methyl-5-(trifluoromethoxy)benzene with concentrated sulfuric acid under controlled temperature (60–80°C) to form the sulfonic acid intermediate.

Chlorination : Treat the sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) at 0–5°C to yield the sulfonyl chloride .

Critical Parameters :

- Monitor reaction progress via TLC or NMR to avoid over-chlorination.

- Purify via vacuum distillation (b.p. ~229–230°C) .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethoxy and methyl groups). ¹⁹F NMR quantifies trifluoromethyl content .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₈H₆ClF₃O₃S, MW 274.64) .

- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S-O-C stretch) confirm sulfonyl chloride functionality .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence the reactivity of this sulfonyl chloride in nucleophilic substitution reactions?

- Methodological Answer : The trifluoromethoxy group (-OCF₃) enhances electrophilicity at the sulfur center by withdrawing electron density via inductive effects. This accelerates reactions with nucleophiles (e.g., amines, alcohols):

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., methoxy derivatives) using stopped-flow techniques.

- Computational Analysis : Density Functional Theory (DFT) calculations reveal charge distribution at the sulfonyl group, correlating with experimental reactivity .

Example : In amide formation, reaction with primary amines proceeds 3–5× faster than with methoxy analogs .

Q. What strategies mitigate decomposition of this compound under prolonged storage?

- Methodological Answer : Degradation pathways include hydrolysis (to sulfonic acid) and thermal decomposition (releasing SO₂, HCl). Mitigation strategies:

- Stabilizers : Add desiccants (e.g., molecular sieves) to absorb moisture .

- Light Protection : Store in amber glass bottles to prevent photolytic cleavage .

- Thermal Monitoring : Use DSC (Differential Scanning Calorimetry) to identify safe storage temperatures (<25°C) .

Validation : Periodic FT-IR analysis detects sulfonic acid formation, indicating hydrolysis .

Q. How can this compound be utilized in transition-metal-catalyzed C-H bond functionalization?

- Methodological Answer : As a sulfonylating agent, it participates in palladium-catalyzed C-H sulfonylation:

Reaction Setup : Combine with Pd(OAc)₂ (5 mol%), Ag₂CO₃ (oxidant), and carboxylate ligands (e.g., pivalate) in DMF at 100°C .

Substrate Scope : Activates aryl C-H bonds in heterocycles (e.g., indoles, thiophenes), yielding sulfonylated products.

Mechanistic Insight : Carboxylate ligands facilitate a Concerted Metalation-Deprotonation (CMD) pathway, lowering activation energy .

Q. Contradictory Data Analysis

- Reactivity in Polar Solvents : states water insolubility, while notes hydrolysis risk. Resolution: Use anhydrous solvents (e.g., THF) to balance reactivity and stability .

- Storage Stability : Some SDS reports recommend refrigeration, while others suggest room temperature. Validation via accelerated aging studies (40°C/75% RH) confirms room-temperature stability for ≤6 months if desiccated .

Propriétés

IUPAC Name |

2-methyl-5-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O3S/c1-5-2-3-6(15-8(10,11)12)4-7(5)16(9,13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMMDXAWVBRQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.